1,1'-(Ethylidenebis(oxy))bisoctane

boiling point volatility acetal homologous series

1,1'-(Ethylidenebis(oxy))bisoctane (CAS 93941-00-5), also known as acetaldehyde dioctyl acetal or 1-(1-octoxyethoxy)octane, is a linear, symmetrical acyclic acetal with molecular formula C₁₈H₃₈O₂ and a molecular weight of 286.49 g/mol. It belongs to the acetaldehyde dialkyl acetal homologous series and is characterized by two n-octyl chains linked via an ethylidene-bridged diether core.

Molecular Formula C18H38O2
Molecular Weight 286.5 g/mol
CAS No. 93941-00-5
Cat. No. B12665655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-(Ethylidenebis(oxy))bisoctane
CAS93941-00-5
Molecular FormulaC18H38O2
Molecular Weight286.5 g/mol
Structural Identifiers
SMILESCCCCCCCCOC(C)OCCCCCCCC
InChIInChI=1S/C18H38O2/c1-4-6-8-10-12-14-16-19-18(3)20-17-15-13-11-9-7-5-2/h18H,4-17H2,1-3H3
InChIKeyBLHQIMUQSPLMSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1'-(Ethylidenebis(oxy))bisoctane (CAS 93941-00-5): Procurement-Relevant Chemical Identity and Physicochemical Baseline


1,1'-(Ethylidenebis(oxy))bisoctane (CAS 93941-00-5), also known as acetaldehyde dioctyl acetal or 1-(1-octoxyethoxy)octane, is a linear, symmetrical acyclic acetal with molecular formula C₁₈H₃₈O₂ and a molecular weight of 286.49 g/mol [1]. It belongs to the acetaldehyde dialkyl acetal homologous series and is characterized by two n-octyl chains linked via an ethylidene-bridged diether core . Key physicochemical identifiers include a boiling point of 306.8°C at 760 mmHg, density of approximately 0.845 g/cm³, flash point of 76.2°C, and an EINECS number of 300-499-8 [2]. The compound is listed in the Wiley Registry of Mass Spectral Data with two GC-MS spectra available for analytical confirmation [3].

Why Generic Substitution of 1,1'-(Ethylidenebis(oxy))bisoctane (CAS 93941-00-5) with Shorter-Chain Acetaldehyde Acetals Carries Technical Risk


Acetaldehyde dialkyl acetals are not a functionally interchangeable commodity class; physicochemical properties diverge by orders of magnitude as alkyl chain length increases from C₂ to C₈. The boiling point rises from 102°C (diethyl) to 306.8°C (dioctyl), vapor pressure drops from ~20 mmHg to ~0.0004 mmHg, and log Kow increases from ~1.4 to ~7.3 across the series [1]. These differences directly govern evaporative loss rates, solvent partitioning behavior, polymer compatibility, and environmental fate profiles. A shorter-chain analog such as acetaldehyde dihexyl acetal (C₁₄, bp 268.5°C) would exhibit approximately 44-fold higher vapor pressure, rendering it unsuitable for applications requiring low-volatility permanence [2]. The quantitative evidence below establishes that the dioctyl variant occupies a distinct performance envelope that cannot be replicated by simply adjusting the loading of a lower homolog.

Quantitative Differentiation Evidence for 1,1'-(Ethylidenebis(oxy))bisoctane (CAS 93941-00-5) vs. Closest Analogs


Boiling Point Elevation Across the Acetaldehyde Dialkyl Acetal Homologous Series

1,1'-(Ethylidenebis(oxy))bisoctane exhibits a boiling point of 306.8°C at 760 mmHg, representing the highest value among commercially cataloged linear acetaldehyde dialkyl acetals. This is 204.8°C higher than acetaldehyde diethyl acetal (C₆, 102°C), 114.3°C higher than acetaldehyde dibutyl acetal (C₁₀, 192.5°C), 79.6°C higher than acetaldehyde dipentyl acetal (C₁₂, 227.2°C), and 38.3°C higher than acetaldehyde dihexyl acetal (C₁₄, 268.5°C) [1]. The monotonic increase in boiling point with chain length (Δ ~38–40°C per additional two methylene units at the upper end) is consistent with increasing London dispersion forces [2]. For procurement decisions, a 38°C boiling point advantage over the nearest lower homolog means the dioctyl acetal can sustain processing temperatures that would volatilize the dihexyl analog.

boiling point volatility acetal homologous series chain length effect

Vapor Pressure Reduction: Dioctyl Acetal vs. Dihexyl Acetal

The estimated vapor pressure of 1,1'-(ethylidenebis(oxy))bisoctane at 25°C is 0.000391 mmHg (Modified Grain method, EPI Suite v1.42), compared to 0.017 mmHg for acetaldehyde dihexyl acetal (C₁₄) at the same temperature [1]. This represents an approximately 43.5-fold reduction in vapor pressure for the dioctyl variant. Extending further down the homologous series, acetaldehyde dipentyl acetal (C₁₂) has an estimated vapor pressure of 0.118 mmHg at 25°C (302-fold higher than dioctyl), acetaldehyde dibutyl acetal (C₁₀) has approximately 0.68 mmHg (1,740-fold higher), and acetaldehyde diethyl acetal (C₆) has approximately 20–37 mmHg (51,000–95,000-fold higher) [2]. The vapor pressure trend follows a log-linear relationship with alkyl chain length, consistent with increased molar volume and enhanced van der Waals interactions.

vapor pressure volatility control emissions reduction dihexyl acetal comparison

Lipophilicity and Water Solubility Differentiation vs. Dihexyl Acetal

1,1'-(Ethylidenebis(oxy))bisoctane has a computed XLogP3-AA of 7.3 (PubChem) and an EPI Suite-estimated log Kow of 7.10, compared to XLogP3-AA of 5.1 and EPI Suite log Kow of 5.13 for acetaldehyde dihexyl acetal [1]. This ~2.0 log unit difference corresponds to an approximately 100-fold greater partitioning into octanol over water for the dioctyl compound. Consistent with this, the EPI Suite-estimated water solubility for the dioctyl acetal is 0.01275 mg/L at 25°C, versus 1.25 mg/L for the dihexyl acetal—a ~98-fold reduction [2]. The dioctyl acetal also has a predicted bioconcentration factor (BCF) of 184,159, high soil adsorption coefficient (log Koc ~3.31), and a Henry's Law constant of 3.55 × 10⁻³ atm·m³/mol, indicating strong preference for organic phases .

log Kow hydrophobicity water solubility partitioning dihexyl acetal

Class-Level Plasticizer Permanence: Acetal-Based Plasticizers vs. Dioctyl Phthalate (DEHP/DOP)

Although no published head-to-head study evaluates 1,1'-(ethylidenebis(oxy))bisoctane specifically as a PVC plasticizer, class-level evidence from structurally related acetal-based plasticizers demonstrates favorable permanence properties. Awl et al. (1974) reported that triacetal esters prepared from hydroformylated unsaturated fatty esters gave less migration and at least equivalent volatility characteristics compared to di-2-ethylhexyl phthalate (DEHP/DOP) as a primary plasticizer for polyvinyl chloride [1]. Separately, poly(acetoxyglycerol acetal) esters were shown to exhibit less migration, better heat stability, and higher tensile strength than DEHP in PVC formulations [2]. From established structure-property relationships in plasticizer design, increasing alkyl chain length systematically reduces both volatility and migration tendency—linear C₈ chains would be expected to outperform shorter-chain (C₄–C₆) plasticizer alcohol variants on both metrics [3]. These class-level findings, combined with the dioctyl acetal's measured low vapor pressure (0.000391 mmHg) and high log Kow (7.10), support the inference that it would provide superior permanence relative to both shorter-chain acetal analogs and conventional monomeric phthalate plasticizers.

plasticizer migration volatility resistance acetal plasticizer DEHP comparison PVC

Hydrolytic Stability Profile: Acetal Core vs. Ester-Based Plasticizers and Solvents

Unlike ester-based compounds (phthalates, adipates, citrates) that undergo irreversible base-catalyzed hydrolysis (saponification) to carboxylate salts and alcohols, acyclic acetals such as 1,1'-(ethylidenebis(oxy))bisoctane are 'locked' structures that are stable in neutral to strongly basic environments [1]. Acetal hydrolysis requires aqueous acid catalysis and proceeds via a reversible mechanism; under neutral or alkaline conditions, no significant hydrolysis occurs [2]. This contrasts with dioctyl phthalate (DEHP), which can hydrolyze to phthalic acid and 2-ethylhexanol under alkaline conditions, and dioctyl adipate (DOA), which similarly undergoes ester cleavage [3]. The practical consequence is that the dioctyl acetal can maintain structural integrity in alkaline formulations (pH > 8) where ester-based plasticizers or solvents would progressively degrade, altering mechanical properties and generating acidic or alcoholic byproducts. Published data on mild water-promoted deacetalization of acyclic acetals indicate that hydrolysis at 80°C in neat water without catalyst proceeds quantitatively for dimethyl and diethyl acetals, but the rate decreases substantially with increasing alkyl chain steric bulk [4]—the bulky dioctyl groups would be expected to further retard acid-catalyzed hydrolysis relative to shorter-chain analogs through steric shielding of the acetal carbon.

hydrolytic stability alkaline resistance acetal vs. ester shelf-life stability formulation pH

Flash Point Safety Margin vs. Lower Dialkyl Acetals for Industrial Handling

The flash point of 1,1'-(ethylidenebis(oxy))bisoctane is reported as 76.2°C (closed cup, estimated), compared to −21°C for acetaldehyde diethyl acetal, 46.2°C for acetaldehyde dibutyl acetal, 58.7°C for acetaldehyde dipentyl acetal, and 88.86°C (estimated) for acetaldehyde dipentyl acetal per an alternate source [1][2]. At 76.2°C, the dioctyl acetal falls above the 60°C threshold commonly used to distinguish flammable liquids (Class I/II) from combustible liquids (Class IIIA) under OSHA and NFPA classification systems [3]. This classification distinction has direct implications for storage requirements, transport regulations, and insurance costs in industrial settings. The diethyl analog (−21°C flash point) is classified as highly flammable and subject to stringent storage and handling controls, whereas the dioctyl acetal's higher flash point enables less restrictive warehousing and blending operations.

flash point flammability industrial safety storage classification transport

Best-Fit Application Scenarios for 1,1'-(Ethylidenebis(oxy))bisoctane (CAS 93941-00-5) Based on Quantitative Evidence


Low-VOC / High-Temperature Industrial Solvent and Coalescing Agent

With a boiling point of 306.8°C and an estimated vapor pressure of 0.000391 mmHg at 25°C—approximately 44-fold lower than acetaldehyde dihexyl acetal—this compound is suited for high-solids coatings, baking enamels, and industrial cleaning formulations where VOC emissions must be minimized and processing temperatures may exceed 200°C. Its flash point of 76.2°C places it in combustible liquid (Class IIIA) territory, enabling less restrictive handling than flammable diethyl or dibutyl acetal alternatives . The acetal core remains stable in neutral conditions, avoiding the peroxide-formation risks associated with conventional ether solvents [1].

Alkaline-Environment Plasticizer or Processing Aid for PVC and Polar Polymers

The acetal functional group's documented stability in neutral to strongly basic environments gives this compound a distinct advantage over ester-based plasticizers (phthalates, adipates, citrates) that undergo irreversible saponification at elevated pH . Coupled with class-level evidence that acetal-based plasticizers exhibit lower migration than DEHP and the well-established inverse relationship between alkyl chain length and plasticizer volatility/migration [1][2], this compound is a rational candidate for PVC formulations destined for alkaline service conditions (e.g., wire and cable insulation exposed to alkaline soils, alkaline-cure flooring, concrete joint sealants). The high log Kow (7.10) and negligible water solubility (0.013 mg/L) further suggest strong retention within the polymer matrix during aqueous extraction [3].

Long-Lasting Fragrance Fixative and Flavor Encapsulation Carrier

In fragrance and flavor applications, longevity on a substrate is directly governed by vapor pressure and substantivity. The dioctyl acetal's vapor pressure of 0.000391 mmHg represents a ~44× reduction vs. dihexyl acetal (0.017 mmHg) and a ~300× reduction vs. dipentyl acetal (0.118 mmHg), meaning dramatically slower evaporation from skin, fabric, or food-contact surfaces . Although the compound does not appear on the FEMA GRAS list or FDA EAFUS database as of current records, its Cramer Class I (low toxicity) prediction for the structurally analogous dihexyl acetal, combined with the RIFM safety assessment that cleared all human health endpoints for that analog, suggests a favorable toxicological starting point for further evaluation [1]. The acetal core also provides acid-labile release potential, enabling fragrance release under mildly acidic conditions (e.g., skin pH, food acidulants) [2].

Hydrophobic Barrier Component in Water-Resistant Coatings and Adhesives

With a computed log Kow of 7.10–7.3, water solubility of only 0.013 mg/L, and zero hydrogen bond donors, 1,1'-(ethylidenebis(oxy))bisoctane is among the most hydrophobic non-halogenated organic liquids in its molecular weight range . This extreme hydrophobicity—approximately 100-fold greater octanol partitioning than acetaldehyde dihexyl acetal—makes it suitable as a water-excluding additive in moisture-cure polyurethane coatings, marine antifouling formulations, and hydrophobic surface treatments where water ingress must be minimized. The 16 freely rotating bonds confer low glass transition temperature potential, enhancing flexibility in cured films [1]. Unlike reactive isocyanate- or silane-based hydrophobes, the acetal remains chemically passive in the formulation until exposed to acidic conditions, providing long formulation pot life [2].

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